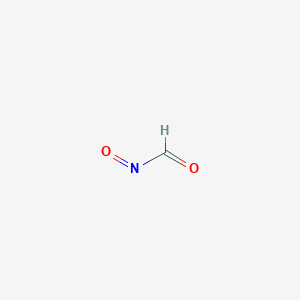
N-Oxoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oxoformamide can be synthesized through several methods. One common method involves the reaction of formic acid with nitrosyl chloride. This reaction typically occurs under controlled conditions to ensure the proper formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic process that involves the oxidation of formamide. This method is efficient and allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Oxoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce formic acid and nitrous oxide, while reduction can yield formamide and ammonia.
Scientific Research Applications
N-Oxoformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of formamides and other nitrogen-containing compounds.
Biology: this compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Oxoformamide involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. In biological systems, this compound may participate in enzymatic reactions and metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Formamide: A simpler compound with the formula HCONH₂, used in various chemical reactions and industrial applications.
Nitrosamines: A class of compounds containing the nitroso group, known for their potential carcinogenic properties.
Properties
CAS No. |
5187-67-7 |
|---|---|
Molecular Formula |
CHNO2 |
Molecular Weight |
59.024 g/mol |
IUPAC Name |
N-oxoformamide |
InChI |
InChI=1S/CHNO2/c3-1-2-4/h1H |
InChI Key |
AHAXISXGFCFQGE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















